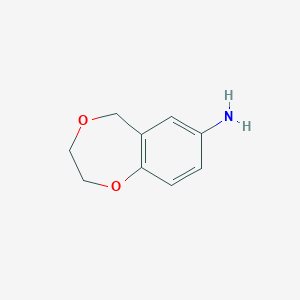

2,3-dihydro-5H-1,4-benzodioxepin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Dihydro-5H-1,4-benzodioxepin-7-amine, commonly referred to as DDB, is a synthetic compound with a range of applications in scientific research. DDB is a versatile molecule which can be used in a variety of lab experiments to study the biochemical and physiological effects of various compounds. DDB is a relatively new compound, first synthesized in the early 2000s, and has since become increasingly popular in research laboratories.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antiproliferative Activities

Researchers have synthesized novel benzannelated six- and seven-membered derivatives starting from 2-hydroxybenzyl alcohols, 2-hydroxybenzaldehydes, and catechol, including 2,3-dihydro-5H-1,4-benzodioxepin-7-amine. These compounds showed significant antiproliferative activities and induced apoptosis in breast cancer cells (Saniger et al., 2003).

Anticancer Activity Studies

Another study focused on the synthesis of novel 1-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)uracil and 7-or 9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-or 9H-purines. These compounds were evaluated for their anticarcinogenic potential against the MCF-7 cancer cell line (Núñez et al., 2006).

Conformational Studies

Conformational studies of 2,3-dihydro-1,4-benzodioxepin and its derivatives were conducted using dynamic NMR, indicating significant sensitivity of the aromatic signals to the nature of the cyclic geometries. This research enhances the understanding of the structural properties of these compounds (Lachapelle & St-Jacques, 1988).

Microwave-Assisted Synthesis and Cytotoxic Activity

A study presented extended research on the microwave-assisted synthesis of (RS)-6-substituted-7 or 9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H- or -9H-purines. These compounds showed cytotoxic activity against human breast cancer cells and were used to study cell cycle distribution and apoptosis (Conejo-García et al., 2008).

Synthesis of Novel Derivatives

Further research has been conducted on the synthesis of various novel derivatives of 2,3-dihydro-5H-1,4-benzodioxepin, exploring different structural configurations and potential therapeutic applications. These studies have contributed to a deeper understanding of the chemical and biological properties of these compounds (Lucchesini et al., 1995).

Solid-Phase Synthesis of Trisubstituted Derivatives

Solid-phase synthesis of 3,4-dihydro-benzo[e][1,4]diazepin-5-ones has been described, providing valuable insight into the development of potential derivatives for combinatorial library synthesis (Fülöpová et al., 2012).

Polymer Chemistry Applications

The compound has also found applications in polymer chemistry, particularly in the ring-opening polymerization of 2,3-dihydro-5H-1,4-benzodioxepin-5-one. This has led to the creation of polyesters with both aromatic and aliphatic linkages, showcasing the versatility of this compound in materials science (Macdonald & Shaver, 2016).

Eigenschaften

IUPAC Name |

3,5-dihydro-2H-1,4-benzodioxepin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5H,3-4,6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPYABHZFAZDKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CO1)C=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dihydro-5H-1,4-benzodioxepin-7-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol](/img/structure/B1326936.png)

![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)

![[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid](/img/structure/B1327007.png)

![4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1327012.png)